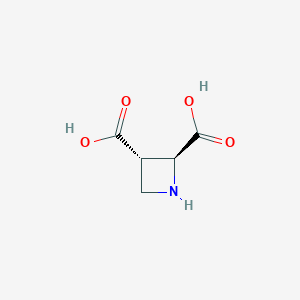

(2S,3S)-Azetidine-2,3-dicarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S,3S)-Azetidine-2,3-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H7NO4 and its molecular weight is 145.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

(2S,3S)-Azetidine-2,3-dicarboxylic acid features a four-membered azetidine ring with two carboxylic acid groups at the 2 and 3 positions. This unique configuration contributes to its high ring strain and reactivity. The compound can be represented structurally as follows:

Biological Activities

This compound exhibits a range of biological activities due to its structural resemblance to proline:

- NMDA Receptor Modulation : ADC has been studied for its interactions with NMDA receptors, which are critical for synaptic plasticity and memory function. The L-trans-ADC stereoisomer shows significant affinity for NMDA receptors, with a Ki value of 10 μM . It acts as an agonist at NR1/NR2D subtypes, indicating potential roles in neuropharmacology.

- Potential Therapeutic Uses : Due to its ability to modulate neurotransmitter systems, ADC is being explored for applications in treating neurological disorders. Its structural properties may also allow it to serve as a scaffold for developing new drugs targeting metabolic and inflammatory diseases .

Case Studies

Several studies have highlighted the applications of this compound in various fields:

Analyse Chemischer Reaktionen

Strategy 1: Cyclization of Protected Precursors

-

Key steps :

-

N-Boc Protection : Starting with N-Boc-azetidine, the amino group is protected to prevent undesired side reactions .

-

Oxidation : Controlled oxidation introduces carboxylic acid groups at C2 and C3 positions while retaining stereochemistry .

-

Deprotection : Acidic hydrolysis removes the Boc group, yielding the free dicarboxylic acid .

-

textN-Boc Azetidine → Oxidation → Deprotection → (2S,3S)-Azetidine-2,3-dicarboxylic Acid

Strategy 2: Staudinger Reaction

-

Reagents : Phenyl acetic acid, oxalyl chloride, and DIPEA generate ketenes, which react with imines to form spiro-azetidine derivatives .

-

Diastereoselectivity : The reaction favors cis-adducts due to transition-state stabilization (ΔG‡ = 22.8 kcal/mol for trans vs. 18.5 kcal/mol for cis) .

Reactions of Carboxylic Acid Groups

The compound undergoes reactions typical of dicarboxylic acids:

Ring-Opening and Functionalization

The strained azetidine ring participates in nucleophilic ring-opening reactions:

Nucleophilic Attack at C2/C3

-

Agents : Hydroxide ions (pH > 10) cleave the C–N bond, yielding γ-aminobutyric acid (GABA) analogs .

-

Kinetics : Hydroxide-catalyzed hydrolysis follows a β<sub>lg</sub> value of −0.5, indicating moderate leaving-group dependence .

Pd-Catalyzed C–H Arylation

-

Catalyst : Pd(OAc)<sub>2</sub>/PhI(OAc)<sub>2</sub> enables regioselective arylation at C3, forming antimalarial derivatives .

Staudinger Ketene-Imine Cycloaddition

-

Mechanism : Ketene intermediates react with imines to form β-lactam derivatives (e.g., spiro[azetidine-2,3-indole]-diones) .

-

Stereochemical Outcome : Predominantly cis-configured products due to conrotatory ring closure (DFT-supported) .

NMDA Receptor Binding

-

Affinity : Binds to NMDA receptors as a partial agonist (K<sub>i</sub> = 10 μM at NR1/NR2D) .

-

Subtype Selectivity : 9.4-fold preference for NR2D over NR2A (EC<sub>50</sub> = 50 μM vs. 470 μM) .

Stereochemical Impact on Reactivity

-

L-trans-ADC exhibits higher NMDA receptor affinity (K<sub>i</sub> = 10 μM) compared to D-cis-ADC (K<sub>i</sub> = 21 μM) .

-

Ring Strain : The azetidine ring’s 90° bond angles increase susceptibility to nucleophilic attack versus larger rings .

Comparative Reaction Rates

| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Hydroxide-Catalyzed Hydrolysis | 2.9 × 10⁻³ | 18.5 (cis) vs. 22.8 (trans) |

| Pd-Catalyzed Arylation | 5.6 × 10⁻² | 24.3 |

Eigenschaften

CAS-Nummer |

147235-92-5 |

|---|---|

Molekularformel |

C5H7NO4 |

Molekulargewicht |

145.11 g/mol |

IUPAC-Name |

(2S,3S)-azetidine-2,3-dicarboxylic acid |

InChI |

InChI=1S/C5H7NO4/c7-4(8)2-1-6-3(2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m0/s1 |

InChI-Schlüssel |

BLLPFMQOLSYTBX-HRFVKAFMSA-N |

SMILES |

C1C(C(N1)C(=O)O)C(=O)O |

Isomerische SMILES |

C1[C@@H]([C@H](N1)C(=O)O)C(=O)O |

Kanonische SMILES |

C1C(C(N1)C(=O)O)C(=O)O |

Synonyme |

2,3-Azetidinedicarboxylicacid,(2S-trans)-(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.